3-chloro-4-iodo-5-methoxyBenzenemethanol
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Overview
Description
3-chloro-4-iodo-5-methoxyBenzenemethanol is an organic compound characterized by the presence of chloro, iodo, and methoxy substituents on a phenyl ring, with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-iodo-5-methoxyBenzenemethanol can be achieved through several methodsFor instance, the compound can be synthesized by reacting 3-chloro-4-iodo-5-methoxybenzaldehyde with a reducing agent such as sodium borohydride in methanol, resulting in the formation of the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and reduction reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-iodo-5-methoxyBenzenemethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents, resulting in a simpler phenylmethanol derivative.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-iodo-5-methoxybenzaldehyde or 3-chloro-4-iodo-5-methoxybenzoic acid.
Reduction: 3-Chloro-4-iodo-5-methoxyphenylmethane.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-iodo-5-methoxyBenzenemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-iodo-5-methoxyBenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, iodo, and methoxy groups allows the compound to form specific interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyphenylboronic acid: Similar in structure but lacks the iodo group.
3-Methoxyphenylboronic acid: Lacks both chloro and iodo groups.
4-Methoxyphenylboronic acid: Lacks chloro and iodo groups and has a different substitution pattern.
Uniqueness
3-chloro-4-iodo-5-methoxyBenzenemethanol is unique due to the combination of chloro, iodo, and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H8ClIO2 |
---|---|
Molecular Weight |
298.50 g/mol |
IUPAC Name |
(3-chloro-4-iodo-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8ClIO2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3,11H,4H2,1H3 |
InChI Key |
JRYNJNMMPPXVST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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